molecular formula C12H12ClF3OS B14035889 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14035889
M. Wt: 296.74 g/mol
InChI Key: FVSWZTFJOSEQNX-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is a hydrazonoyl chloride derivative characterized by a propan-2-one backbone substituted with a chlorine atom and a 4-ethyl-3-(trifluoromethylthio)phenyl group. This compound belongs to a class of intermediates widely used in synthesizing heterocycles such as pyrazoles and chalcones, which have applications in pharmaceuticals and agrochemicals . Its unique substituents—ethyl and trifluoromethylthio (CF₃S)—impart distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C12H12ClF3OS

Molecular Weight

296.74 g/mol

IUPAC Name

1-chloro-1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3OS/c1-3-8-4-5-9(11(13)7(2)17)6-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

FVSWZTFJOSEQNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C(=O)C)Cl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-3-(trifluoromethylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethylthio groups can participate in various chemical interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The trifluoromethylthio group is strongly electron-withdrawing due to the electronegativity of fluorine and sulfur, creating an electron-deficient aryl ring. This contrasts with electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) in analogs such as:

  • 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
  • 1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one

Crystallographic and Hydrogen-Bonding Behavior

Crystal structures of analogs reveal key differences:

  • 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one forms chains via N–H⋯O hydrogen bonds .
  • 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one exhibits planar molecular geometry with intermolecular C–H⋯O interactions .

The bulkier trifluoromethylthio and ethyl groups in the target compound may disrupt such hydrogen-bonding networks, leading to altered solubility or melting points.

Physical Properties

Compound Name Molecular Weight (g/mol) Substituent Melting Point (°C) Solubility Profile
1-Chloro-1-(4-ethyl-3-(CF₃S)phenyl)propan-2-one ~296.7 (calculated) 4-ethyl-3-(CF₃S) Not reported High lipophilicity
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 196.63 4-OCH₃ 120–122 Moderate in polar solvents
1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one ~180.6 4-CH₃ 110–115 Low in polar solvents

The trifluoromethylthio group enhances lipophilicity, making the compound more soluble in non-polar solvents compared to methoxy or methyl analogs.

Analytical Characterization

  • Spectroscopy : The target compound’s ¹H NMR would show deshielded aromatic protons due to the CF₃S group, with distinct shifts for ethyl (-CH₂CH₃) and hydrazinylidene (-N=N-) moieties .
  • X-ray Crystallography : SHELX software is commonly used to resolve crystal structures, though steric effects from CF₃S may complicate refinement.

Biological Activity

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by its unique structural features, including a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C12H12ClF3OS, with a molecular weight of approximately 296.74 g/mol. The presence of the trifluoromethylthio group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its functional groups. The chloro and trifluoromethylthio groups enhance binding affinity to various biological targets, including enzymes and receptors. This interaction can influence cellular signaling pathways and enzyme activities, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. In vitro studies have shown that this compound may inhibit the growth of various bacterial strains and fungi. The specific mechanisms of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. The structural characteristics allow it to interact with cancer cell lines, potentially inducing apoptosis or inhibiting proliferation. Further investigation is required to elucidate the specific pathways involved.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Microbial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Study on Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested against various types of cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency.

Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

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